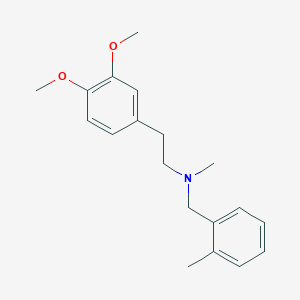![molecular formula C19H16N4 B5745516 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)
5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as MPP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MPP is a pyrazolo[1,5-a]pyrimidine derivative that has been found to exhibit potent biological activity, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit several biochemical and physiological effects. Studies have shown that 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes that are involved in cancer progression. Additionally, 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potent biological activity. This makes it a promising candidate for further investigation in various scientific research applications. However, there are also some limitations associated with the use of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments. For example, 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. Additionally, the high potency of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can make it difficult to determine the optimal dosage for use in lab experiments.
将来の方向性
There are several future directions that could be explored in the study of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is the development of new cancer therapies based on the use of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. Additionally, further research could be conducted to investigate the potential use of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in the treatment of various inflammatory and neurodegenerative diseases. Finally, future studies could be conducted to investigate the optimal dosage and administration of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments.
合成法
The synthesis of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex process that involves several steps. One of the most common methods for synthesizing 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is the reaction of 4-methylphenylhydrazine with 2-acetylpyridine in the presence of a suitable catalyst. The resulting product is then further reacted with phenyl isocyanate to yield 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine.
科学的研究の応用
5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is in the field of cancer research. Studies have shown that 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits potent anticancer activity, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-13-7-9-15(10-8-13)16-11-18(20)23-19(21-16)12-17(22-23)14-5-3-2-4-6-14/h2-12H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSIWVDMWOVDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5745438.png)
![N-cyclohexyl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5745468.png)
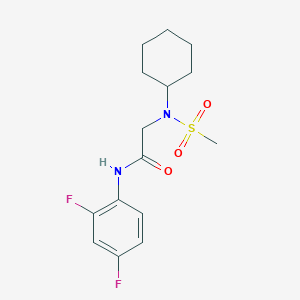
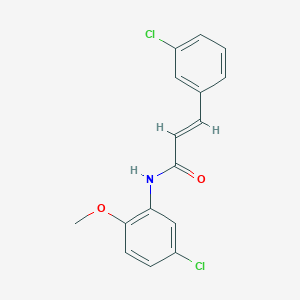
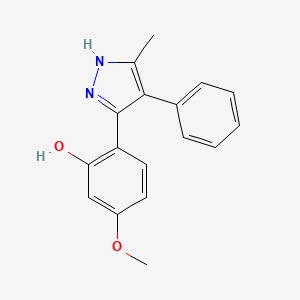

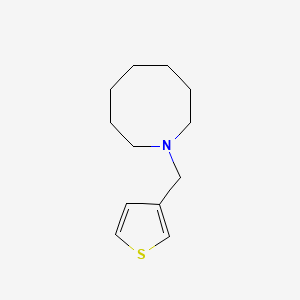
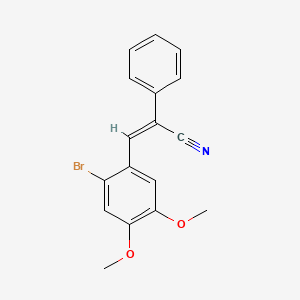
![2-[acetyl(phenylsulfonyl)amino]phenyl acetate](/img/structure/B5745513.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5745541.png)
